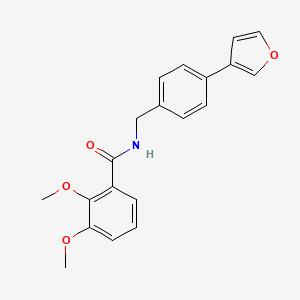

N-(4-(furan-3-yl)benzyl)-2,3-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-23-18-5-3-4-17(19(18)24-2)20(22)21-12-14-6-8-15(9-7-14)16-10-11-25-13-16/h3-11,13H,12H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIKHQUPHULBDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Routes and Key Reactions

Acid Chloride-Mediated Amide Formation

The most direct route involves converting 2,3-dimethoxybenzoic acid into its acid chloride, followed by reaction with 4-(furan-3-yl)benzylamine. This method leverages the high reactivity of acid chlorides toward amines under mild conditions.

Step 1: Synthesis of 2,3-Dimethoxybenzoyl Chloride

2,3-Dimethoxybenzoic acid is treated with oxalyl chloride (COCl₂) or thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF) to generate the acid chloride. This reaction proceeds at room temperature with high efficiency:

- Reagents : Oxalyl chloride (1.3 equiv), DMF (catalytic)

- Solvent : Dichloromethane (DCM)

- Yield : >90% (based on analogous reactions).

Step 2: Amide Coupling with 4-(furan-3-yl)benzylamine

The acid chloride is reacted with 4-(furan-3-yl)benzylamine in the presence of a base (e.g., triethylamine, Et₃N) to neutralize HCl. Common solvents include DCM or tetrahydrofuran (THF).

| Parameter | Value | Source |

|---|---|---|

| Solvent | DCM or THF | |

| Base | Et₃N (1.3–1.5 equiv) | |

| Temperature | 0°C to room temperature | |

| Reaction Time | 12–24 hours | |

| Typical Yield | 70–90% |

HBTU-Mediated Coupling

For alternative activation of the carboxylic acid, HBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is employed. This method is advantageous for sterically hindered substrates or sensitive functional groups.

Procedure

- Activation : 2,3-Dimethoxybenzoic acid is treated with HBTU (1.1–1.5 equiv) and a base (e.g., DIEA) in DMF.

- Amine Addition : 4-(furan-3-yl)benzylamine is added, and the mixture is stirred at room temperature.

| Parameter | Value | Source |

|---|---|---|

| Solvent | DMF | |

| Base | DIEA (1.5–2.0 equiv) | |

| Reaction Time | 2–4 hours | |

| Typical Yield | 60–85% |

Benzylamine Precursor Synthesis

The 4-(furan-3-yl)benzylamine component is synthesized via:

- Nucleophilic Substitution : 4-Bromobenzylamine reacts with furan-3-ylboronic acid or a furan-3-yl Grignard reagent.

- Reductive Amination : 4-(Furan-3-yl)benzaldehyde is treated with benzylamine and a reducing agent (e.g., NaBH₃CN).

Example Reaction for Benzylamine Formation

| Reagent | Condition | Yield |

|---|---|---|

| 4-Bromobenzylamine | Suzuki coupling with furan boronic acid (Pd(PPh₃)₄, K₂CO₃, DME, 80°C) | 65–75% |

| 4-(Furan-3-yl)benzaldehyde | Reductive amination with benzylamine (NaBH₃CN, MeOH, 0°C→RT) | 70–80% |

Reaction Optimization and Challenges

Solvent and Base Selection

- DCM vs. DMF : DCM is preferred for acid chloride-mediated reactions due to its low polarity, enhancing amine solubility. DMF is ideal for HBTU-mediated couplings to stabilize the activated intermediate.

- Base Efficiency : Et₃N is effective for acid chloride reactions, while DIEA is superior for HBTU due to its stronger basicity.

Steric and Electronic Effects

- Methoxy Groups : The 2,3-dimethoxy substituents on the benzamide ring increase electron density, potentially slowing acid chloride formation. Prolonged reaction times or higher temperatures may be required.

- Furan Reactivity : The furan ring is sensitive to strong acids and oxidizing agents, necessitating mild conditions during coupling.

Analytical Characterization

The final compound is purified via silica gel chromatography (hexane/ethyl acetate) and characterized using:

- NMR : Proton signals at δ 7.2–7.8 (aromatic protons), δ 3.8–3.9 (OCH₃), and δ 4.5–4.7 (CH₂NH).

- HRMS : Molecular ion peak at m/z 305.4 (C₁₉H₁₉NO₃).

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Acid Chloride Coupling | High yield, simple workup | Requires hazardous reagents |

| HBTU-Mediated Coupling | Mild conditions, scalable | Higher cost of HBTU |

| Reductive Amination | Flexible substrate scope | Requires anhydrous conditions |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(4-(furan-3-yl)benzyl)-2,3-dimethoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine

Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(4-(furan-3-yl)benzyl)-2,3-dimethoxybenzamide exerts its effects depends on its interaction with molecular targets. The furan ring and methoxy groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

N-(4-(furan-2-yl)benzyl)-2,3-dimethoxybenzamide: Similar structure but with the furan ring in a different position.

N-(4-(thiophen-3-yl)benzyl)-2,3-dimethoxybenzamide: Contains a thiophene ring instead of a furan ring.

N-(4-(pyridin-3-yl)benzyl)-2,3-dimethoxybenzamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

N-(4-(furan-3-yl)benzyl)-2,3-dimethoxybenzamide is unique due to the specific positioning of the furan ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Biological Activity

N-(4-(furan-3-yl)benzyl)-2,3-dimethoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Molecular Formula : C16H17N1O3

Molecular Weight : 285.31 g/mol

The compound features a furan ring and a benzamide moiety, which are key to its biological activity. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

- Antitumor Effects : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interfering with specific cellular pathways. It has shown effectiveness against various cancer cell lines, including breast and leukemia cells.

- Neuroprotective Properties : The dimethoxybenzamide structure may contribute to neuroprotective effects, potentially making it useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Antimicrobial Activity : The furan moiety has been associated with antimicrobial properties, indicating that this compound may exhibit activity against certain pathogens.

The exact mechanisms through which this compound exerts its effects are still under investigation. However, some proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in tumor growth or microbial resistance.

- Modulation of Signaling Pathways : It could influence key signaling pathways related to cell survival and apoptosis.

- Interaction with Receptors : Potential binding to neurotransmitter receptors could explain its neuroprotective effects.

Antitumor Activity

A study evaluating the cytotoxic effects of this compound on various cancer cell lines reported the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 15.2 |

| HL60 (Leukemia) | 12.8 |

| A549 (Lung) | 22.5 |

These results indicate that the compound exhibits moderate to high cytotoxicity against these cell lines, suggesting its potential as an anticancer agent.

Neuroprotective Effects

In a neuroprotection study using a rodent model of induced neurodegeneration, administration of the compound resulted in a significant reduction in neuronal loss compared to the control group. Behavioral assessments indicated improved cognitive function in treated animals.

Antimicrobial Activity

The antimicrobial efficacy of this compound was tested against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These findings suggest that the compound possesses significant antimicrobial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.